molecular formula C20H17BrN2O3S B4137454 N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B4137454
M. Wt: 445.3 g/mol
InChI Key: GAQHIYWLJWPQDB-UHFFFAOYSA-N
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Description

N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action for N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the inhibition of the protein kinase B (AKT) signaling pathway. This pathway is involved in cell survival and proliferation, and its dysregulation is commonly observed in cancer cells. By inhibiting this pathway, the compound induces apoptosis and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for the AKT signaling pathway. This allows researchers to study the effects of inhibiting this pathway on cancer cells and other biological processes. However, one limitation of using this compound is its potential toxicity. In vitro studies have shown that the compound has cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide. One direction is to study the compound's effects on other signaling pathways involved in cancer progression, such as the MAPK pathway. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound in order to minimize toxicity while maintaining efficacy. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans for the treatment of cancer and other diseases.
In conclusion, N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has shown potential as a therapeutic agent for cancer treatment and has also demonstrated anti-inflammatory effects. While there are limitations to its use in lab experiments, further research is needed to determine its optimal dosage and administration route and to evaluate its safety and efficacy in humans.

Scientific Research Applications

N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that the compound has cytotoxic effects on cancer cells, particularly those that are resistant to chemotherapy. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.

properties

IUPAC Name

N-[4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-12-10-13(21)11-16(18(12)26-2)19(24)22-14-5-7-15(8-6-14)23-20(25)17-4-3-9-27-17/h3-11H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQHIYWLJWPQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.